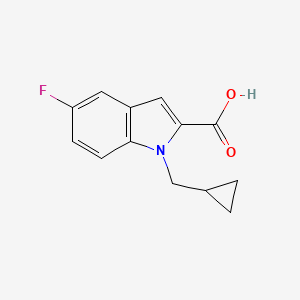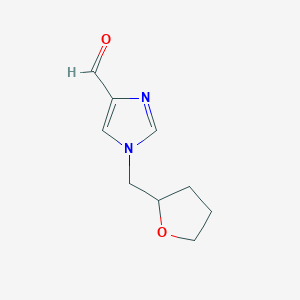
1-((tetrahydrofuran-2-yl)methyl)-1H-imidazole-4-carbaldehyde
Descripción general
Descripción
The compound “1-((tetrahydrofuran-2-yl)methyl)-1H-imidazole-4-carbaldehyde” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, and a tetrahydrofuran ring, which is a five-membered ring containing oxygen .
Molecular Structure Analysis
The molecular structure of this compound would include the two heterocyclic rings mentioned above, connected by a methylene bridge. The imidazole ring would have a formyl group (a carbonyl group bonded to a hydrogen atom) at the 4-position .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the formyl group on the imidazole ring, which could be involved in various reactions such as nucleophilic addition or reduction . The tetrahydrofuran ring could potentially undergo reactions at the carbon atoms, depending on the specific conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar formyl group and the heterocyclic rings could influence its solubility, boiling point, melting point, and other properties .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- Research on imidazole derivatives, such as the synthesis and properties of new imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde, has been conducted. These compounds have been synthesized and characterized, showcasing the versatility of imidazole derivatives in creating a variety of compounds with potential applications in coordination chemistry and as ligands in metal complexes (Pařík & Chlupatý, 2014).
Catalysis and Reaction Mechanisms
- The development of copper-catalyzed oxidative coupling reactions using α,β-unsaturated aldehydes with amidines to synthesize 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes demonstrates the role of imidazole derivatives in facilitating novel synthetic pathways. This approach highlights the efficiency, mild reaction conditions, and high atom economy of using imidazole derivatives as intermediates (Li et al., 2015).
Novel Compound Synthesis
- Imidazole carbaldehydes have served as precursors in the synthesis of diverse bioactive and structurally complex molecules. For instance, a novel synthesis method for 2-amino-1H-imidazol-4-carbaldehyde derivatives has been developed, proving the utility of these derivatives as building blocks for synthesizing 2-aminoimidazole alkaloids. This application underscores the importance of imidazole derivatives in the synthesis of natural products and potential therapeutic agents (Ando & Terashima, 2010).
Advanced Material Science
- In material science, imidazole derivatives have been explored for their photoluminescence properties, as seen in studies involving the synthesis of complexes with specific imidazole ligands. These studies shed light on the potential application of imidazole derivatives in the development of novel luminescent materials and sensors (Li et al., 2019).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to interact with enzymes such as deoxyuridine 5’-triphosphate nucleotidohydrolase . This enzyme plays a role in the salvage pathway of pyrimidine deoxynucleotide synthesis, which is crucial for DNA repair and replication in cells.
Biochemical Pathways
The affected pathways would depend on the specific target of the compound. If the target is indeed deoxyuridine 5’-triphosphate nucleotidohydrolase, then the pyrimidine deoxynucleotide synthesis pathway could be affected .
Análisis Bioquímico
Biochemical Properties
1-((tetrahydrofuran-2-yl)methyl)-1H-imidazole-4-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with sigma-1 receptors, which are involved in modulating neurotransmitter release and cellular signaling pathways . The nature of these interactions often involves binding to the active sites of enzymes or receptors, thereby influencing their activity and function.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses and apoptosis . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . This binding can result in changes in gene expression, enzyme activity, and cellular signaling pathways. For instance, its interaction with sigma-1 receptors can modulate neurotransmitter release and cellular stress responses .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its effectiveness. Studies have shown that it remains stable under certain conditions but may degrade over extended periods . Long-term effects on cellular function have also been observed, including sustained changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it may exhibit beneficial effects, such as enhanced cellular function and reduced oxidative stress . At higher doses, toxic or adverse effects can occur, including cellular damage and impaired metabolic function . Threshold effects have been observed, indicating a dosage-dependent response.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, it can influence the activity of enzymes involved in the tricarboxylic acid cycle, leading to changes in energy production and cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. It is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity. It is directed to specific compartments or organelles by targeting signals or post-translational modifications . This localization can affect its function, as it may interact with different biomolecules depending on its subcellular environment .
Propiedades
IUPAC Name |
1-(oxolan-2-ylmethyl)imidazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-6-8-4-11(7-10-8)5-9-2-1-3-13-9/h4,6-7,9H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POZUSVOESPPQNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=C(N=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1474711.png)
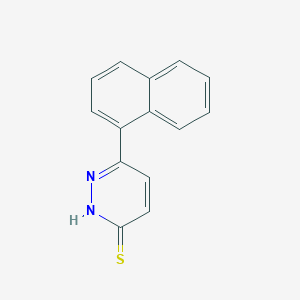
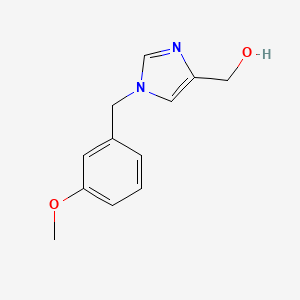
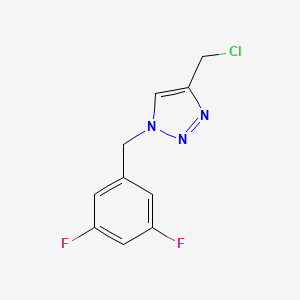
![(2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine](/img/structure/B1474718.png)

![methyl({3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1474724.png)
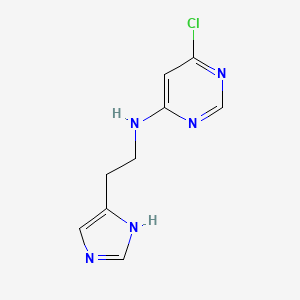

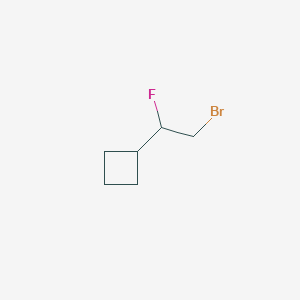
![2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B1474730.png)
![3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1474731.png)
